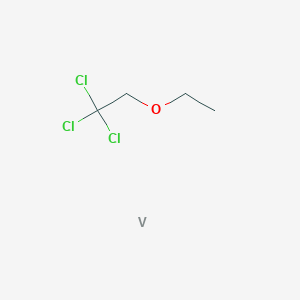
1,1,1-Trichloro-2-ethoxyethane;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-ethoxyethane is an organic compound with the molecular formula C2H3Cl3. It is a colorless liquid with a mild, sweet odor. This compound is known for its use as a solvent in various industrial applications. Vanadium, on the other hand, is a transition metal with the symbol V and atomic number 23. It is used in various alloys and chemical compounds due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-ethoxyethane can be synthesized through the chlorination of ethane. The reaction involves the addition of chlorine to ethane in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 1,1,1-Trichloro-2-ethoxyethane involves a two-step process. First, ethane is chlorinated to produce 1,1-dichloroethane. This intermediate is then further chlorinated to yield 1,1,1-Trichloro-2-ethoxyethane. The reaction conditions include the use of ultraviolet light to initiate the chlorination process and the recycling of hydrogen chloride byproduct to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to ethoxyethane.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Ethoxyethane.
Substitution: Various substituted ethoxyethanes depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-2-ethoxyethane has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of adhesives, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-ethoxyethane involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. In biological systems, it can interact with cellular membranes and proteins, affecting their function and structure. The pathways involved include the disruption of lipid bilayers and protein denaturation.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloroethane: Similar in structure but differs in the position of chlorine atoms.
1,1,1-Trichloroethane: An isomer with different chemical properties.
Trichloroethylene: Another chlorinated solvent with distinct uses and properties.
Uniqueness
1,1,1-Trichloro-2-ethoxyethane is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group. This gives it distinct chemical and physical properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
61928-23-2 |
|---|---|
Molecular Formula |
C4H7Cl3OV |
Molecular Weight |
228.39 g/mol |
IUPAC Name |
1,1,1-trichloro-2-ethoxyethane;vanadium |
InChI |
InChI=1S/C4H7Cl3O.V/c1-2-8-3-4(5,6)7;/h2-3H2,1H3; |
InChI Key |
BVDKFSVDAUBPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(Cl)(Cl)Cl.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















